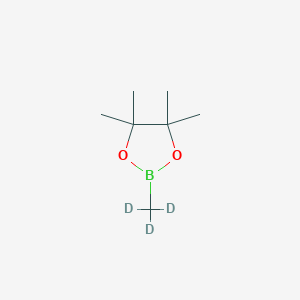
Methylboronic acid pinacol ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylboronic acid pinacol ester-d3 is a deuterated derivative of methylboronic acid pinacol ester. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific applications, particularly in the field of organic synthesis. The presence of deuterium atoms can provide valuable insights into reaction mechanisms and pathways due to their unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylboronic acid pinacol ester-d3 typically involves the reaction of methylboronic acid with pinacol in the presence of a deuterium source. One common method is the reaction of methylboronic acid with pinacol in the presence of deuterated solvents such as deuterated methanol or deuterated water. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated solvents and reagents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methylboronic acid pinacol ester-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or alkane.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or amines in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
Methylboronic acid pinacol ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methylboronic acid pinacol ester-d3 involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The deuterium atoms provide unique isotopic effects that can influence reaction rates and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a methyl group.
Ethylboronic acid pinacol ester: Contains an ethyl group instead of a methyl group.
Butylboronic acid pinacol ester: Contains a butyl group instead of a methyl group.
Uniqueness
Methylboronic acid pinacol ester-d3 is unique due to the presence of deuterium atoms, which provide valuable isotopic labeling for studying reaction mechanisms and pathways. This isotopic labeling can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C7H15BO2 |
|---|---|
Peso molecular |
145.02 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3 |
Clave InChI |
FOQJHZPURACERJ-VPYROQPTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])B1OC(C(O1)(C)C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
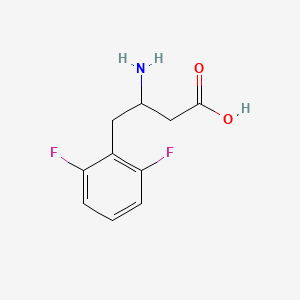
![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
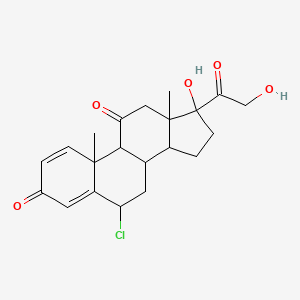
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15125621.png)
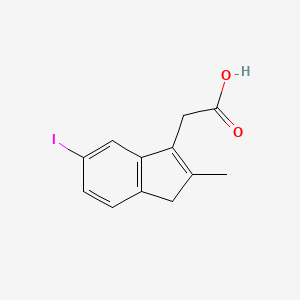
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
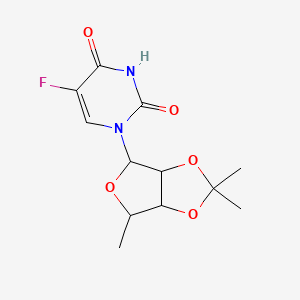
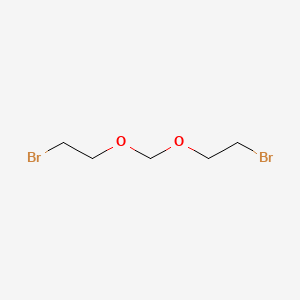
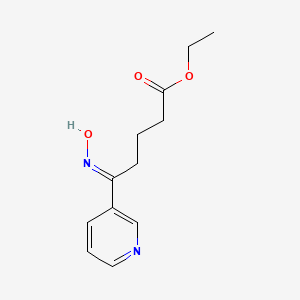
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)
